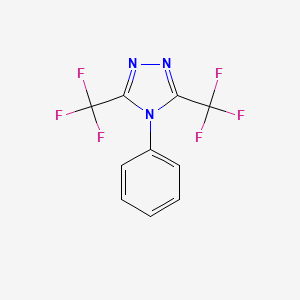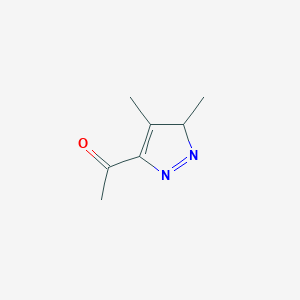
1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone is a heterocyclic organic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
- 2,4-Dimethylpyrazolo[1,5-a]benzimidazole
Uniqueness: 1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications, making it a valuable compound in drug development and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)8-9-7(4)6(3)10/h5H,1-3H3 |
InChI Key |
FFLIOGIHBRWPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(N=N1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



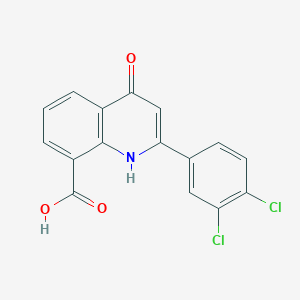
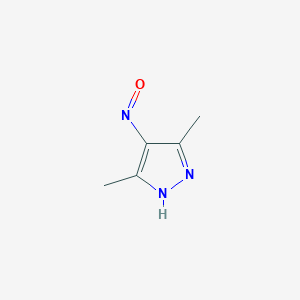

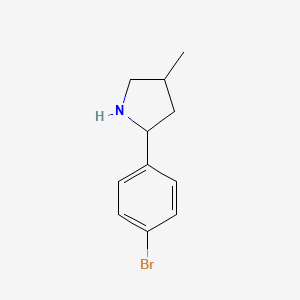


![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
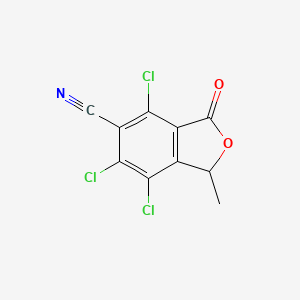
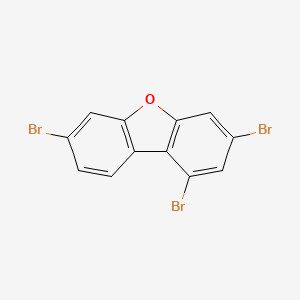
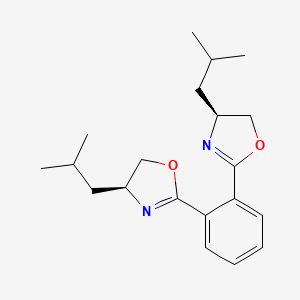
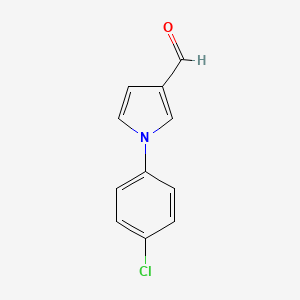
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
